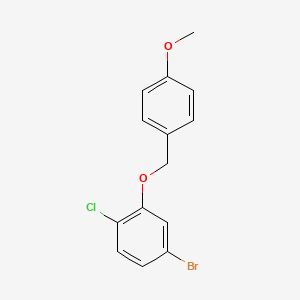

4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene

Description

BenchChem offers high-quality 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(15)4-7-13(14)16/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKDBAFCRZXNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene

Role in SGLT2 Inhibitor Synthesis & Regioselective Halogen Scaffolding

Executive Summary

This technical guide profiles 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene (CAS: 333361-51-6 ), a critical halogenated biaryl ether intermediate. It serves as a protected scaffold in the synthesis of SGLT2 inhibitors (gliflozins), a class of drugs used to treat type 2 diabetes and heart failure.

The molecule’s value lies in its orthogonal reactivity :

-

C4-Bromine: Highly reactive for lithium-halogen exchange (lithiation) or Pd-catalyzed cross-coupling.

-

C1-Chlorine: Sterically hindered and electronically stable, allowing it to survive C4-manipulation.

-

C2-PMB Ether: A robust phenol protecting group that withstands basic lithiation but can be selectively cleaved under acidic or oxidative conditions.

Structural Analysis & Physiochemical Properties

The compound is a derivative of 5-bromo-2-chlorophenol , where the phenolic hydroxyl is protected by a 4-methoxybenzyl (PMB) group.

Chemical Identity

| Property | Data |

| IUPAC Name | 4-Bromo-1-chloro-2-[(4-methoxyphenyl)methoxy]benzene |

| Common Name | PMB-protected 5-bromo-2-chlorophenol |

| CAS Number | 333361-51-6 |

| Molecular Formula | C₁₄H₁₂BrClO₂ |

| Molecular Weight | 327.60 g/mol |

| SMILES | COC1=CC=C(CO)C=C1.OC2=C(Cl)C=CC(Br)=C2 (Precursors) |

Structural Pharmacophore

The molecule features a 1,2,4-substitution pattern on the central benzene ring. This specific geometry is essential for the "head-to-tail" alignment required in SGLT2 inhibitors like Ipragliflozin or analogs of Dapagliflozin , where the aryl moiety binds to the proximal glucose binding site of the transporter.

Synthetic Methodology

The synthesis follows a robust Williamson Ether Synthesis protocol. This pathway is preferred over Mitsunobu conditions due to higher atom economy and scalability.

Reaction Protocol

Precursors: 5-Bromo-2-chlorophenol (1.0 eq), 4-Methoxybenzyl chloride (PMB-Cl) (1.1 eq).

Reagents: Potassium Carbonate (

Step-by-Step Workflow:

-

Activation: Charge 5-bromo-2-chlorophenol and

into the reactor with DMF. Stir at 25°C for 30 min to generate the phenoxide anion. -

Alkylation: Add PMB-Cl dropwise to control exotherm. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (generating transient PMB-I).

-

Heating: Heat to 60–80°C for 4–6 hours. Monitor by HPLC for disappearance of the phenol.

-

Workup: Quench with water to precipitate the product or extract with Ethyl Acetate. The PMB ether is lipophilic, facilitating easy separation from inorganic salts.

Synthetic Pathway Diagram

Figure 1: Williamson ether synthesis pathway via SN2 mechanism.[1][2]

Reactivity Profile & Applications

This molecule is designed as a regioselective linchpin . The chemical differentiation between the Bromine and Chlorine atoms is the core utility.[3]

Orthogonal Halogen Reactivity

-

C4-Br (Labile): The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Treatment with n-Butyllithium (n-BuLi) at -78°C effects selective Lithium-Halogen exchange at the C4 position.

-

C1-Cl (Stable): The Chlorine atom remains intact during lithiation. It provides necessary steric bulk and lipophilicity for the final drug target's binding affinity.

SGLT2 Inhibitor Synthesis (The "Gliflozin" Route)

In drug development, this molecule acts as the Aglycone precursor .

-

Lithiation: The molecule is converted to the Aryl-Lithium species.

-

Coupling: The Aryl-Lithium attacks a gluconolactone (sugar scaffold).

-

Reduction: The resulting hemiacetal is reduced (using

) to form the C-aryl glycoside bond found in Dapagliflozin and Empagliflozin.

Reactivity Flowchart

Figure 2: Divergent reactivity profile demonstrating selective functionalization vs. deprotection.

Safety & Handling

-

Hazards: As a halogenated aromatic, it is potentially irritating to skin and eyes. The PMB-chloride precursor is a lachrymator.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but prolonged exposure to light may cause gradual degradation.

-

Solubility: Insoluble in water; highly soluble in DCM, THF, and Ethyl Acetate.

References

-

BenchChem. (2025).[3] 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene Structure and Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 333361-51-6. Retrieved from

-

ChemicalBook. (2025). Product List: 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.[4][5][6][7][8][9][10] Retrieved from

-

WIPO Patents. (2015). WO2015063726 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[2][11] (Analogous chemistry for SGLT2 intermediates). Retrieved from

Sources

- 1. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 4-bromo-1-chloro-2-(4-methoxybenzyl) benzene (CAS NO:333361-51-6) | 4-bromo-1-chloro-2-(4-methoxybenzyl) benzene Manufacturer and Suppliers | Scimplify [scimplify.com]

- 6. synchem.de [synchem.de]

- 7. CAS#:333361-51-6 | 4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene - SRIRAMCHEM [sriramchem.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, outlines synthetic approaches, discusses analytical characterization, and details its crucial role in the development of modern therapeutics, with a focus on causal explanations for experimental choices and self-validating protocols.

Core Molecular Attributes

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a halogenated aromatic compound with the molecular formula C₁₄H₁₂BrClO.[1] Its structure, characterized by a benzene ring substituted with bromo, chloro, and 4-methoxybenzyl groups, is fundamental to its utility in organic synthesis.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 311.6 g/mol | [1] |

| CAS Number | 333361-51-6 | [1] |

| Molecular Formula | C₁₄H₁₂BrClO | [1] |

| Synonyms | 4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene, 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene | [2] |

Strategic Importance in Pharmaceutical Synthesis

The primary significance of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene lies in its role as a pivotal intermediate in the synthesis of Dapagliflozin.[1] Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.

The synthesis of Dapagliflozin necessitates the construction of a C-aryl glucoside structure, and 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene provides the aglycone core. The bromo and chloro substituents on the benzene ring are not merely passive components; they are strategically placed to facilitate subsequent cross-coupling reactions, which are essential for attaching the glucose moiety and completing the synthesis of the final active pharmaceutical ingredient (API).

Synthesis and Mechanistic Considerations

While specific, detailed, and publicly available synthesis protocols for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene are not abundant in peer-reviewed literature, the synthesis of its close structural analogue, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is well-documented in patent literature.[3][4][5][6] The synthetic strategies for these two compounds are expected to be highly similar, with the primary difference being the use of anisole (methoxybenzene) instead of phenetole (ethoxybenzene) in one of the key reaction steps.

A plausible and commonly employed synthetic route involves a Friedel-Crafts acylation followed by a reduction. A representative workflow is outlined below, adapted from the synthesis of the ethoxy analogue.

Experimental Protocol: A Two-Step, One-Pot Synthesis (Exemplified by the Ethoxy Analogue)

This protocol describes the synthesis of the ethoxy analogue, which can be adapted for the methoxy compound by substituting phenetole with anisole.

Step 1: Friedel-Crafts Acylation

-

To a solution of 5-bromo-2-chlorobenzoic acid in an inert solvent such as dichloromethane, add a catalytic amount of dimethylformamide.[4][6]

-

Slowly add oxalyl chloride or thionyl chloride to the mixture at room temperature to form the corresponding acyl chloride.[3][4][6]

-

After the formation of the acyl chloride is complete (as monitored by techniques like TLC or IR spectroscopy), cool the reaction mixture to 0-5 °C.

-

In a separate flask, dissolve phenetole (or anisole for the target compound) in dichloromethane and cool to 0-5 °C.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride, to the phenetole solution.

-

To this mixture, add the previously prepared acyl chloride solution dropwise, maintaining the temperature between 0-5 °C.[4][6]

-

Stir the reaction mixture at this temperature for a few hours until the acylation is complete.

Step 2: In-Situ Reduction

-

To the reaction mixture from the previous step, add a reducing agent. A common choice is triethylsilane in the presence of a Lewis acid like boron trifluoride etherate, or a milder reducing agent like sodium borohydride in the presence of a Lewis acid.[3][4][6]

-

Allow the reaction to proceed, often with warming to room temperature or slightly above, until the ketone intermediate is fully reduced to the desired methylene bridge.

-

Upon completion, the reaction is quenched by the slow addition of an aqueous acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

The following diagram illustrates the logical flow of this synthetic approach.

Caption: Synthetic workflow for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is paramount, especially given its use as a pharmaceutical intermediate. A suite of analytical techniques is employed for its characterization.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Aromatic protons in the range of 6.8-7.5 ppm, a singlet for the benzylic CH₂ group around 4.0 ppm, and a singlet for the methoxy group protons around 3.8 ppm. |

| ¹³C NMR | Confirmation of the carbon skeleton | Signals corresponding to the aromatic carbons, the benzylic carbon, and the methoxy carbon. |

| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern | A molecular ion peak corresponding to the calculated molecular weight (311.6 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating high purity, with the retention time being specific to the compound under the given chromatographic conditions. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-X (C-Cl, C-Br) bonds. |

Safety Profile and Handling

Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene, a conservative approach to handling is recommended, based on the data for structurally related bromo-chloro-anisoles and the ethoxy analogue.

General Hazards:

-

Skin and Eye Irritation: Similar halogenated aromatic compounds are known to be irritants.[7]

-

Harmful if Swallowed or Inhaled: Caution should be exercised to avoid ingestion and inhalation of dust or vapors.[7]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The following diagram outlines the standard safety workflow for handling this compound.

Caption: Recommended safety workflow for handling 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.

Conclusion

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a building block in the synthesis of Dapagliflozin. Its synthesis, while not extensively detailed in the public domain, can be reliably approached using established organic chemistry principles, primarily through a Friedel-Crafts acylation followed by reduction. Rigorous analytical characterization is crucial to ensure its suitability for use in GMP (Good Manufacturing Practice) environments. While specific safety data is limited, a cautious approach based on structurally related compounds is warranted. This guide provides a foundational understanding of this important molecule for researchers and professionals in drug development, emphasizing the interplay between its structure, synthesis, and application.

References

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). Google Patents.

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). Google Patents.

-

4-bromo-1-chloro-2-(4-methoxybenzyl)benzene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene - SRIRAMCHEM [sriramchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 4. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]

- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 6. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Navigating Benzyl-Type Protecting Groups: A Technical Guide to 4-Methoxybenzyl (PMB) and 4-Methoxybenzyloxy (Moz) Intermediates

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the diverse arsenal of protective groups, those derived from the 4-methoxybenzyl scaffold are workhorses, prized for their reliability and versatile cleavage conditions. This guide provides an in-depth technical analysis of two key players: the 4-methoxybenzyl (PMB) group and the 4-methoxybenzyloxy (Moz or Z(OMe)) group. While structurally similar, their distinct linkages to the substrate impart fundamentally different chemical properties, enabling their strategic and often orthogonal application in complex synthetic campaigns, particularly in drug development and natural product synthesis.

The Core Distinction: Ether/Ester/Amine vs. Carbamate Linkage

The fundamental difference between the PMB and Moz protecting groups lies in the nature of the bond formed with the functional group being protected.

-

The 4-methoxybenzyl (PMB) group is directly attached to a heteroatom (oxygen, nitrogen, or sulfur) via a benzylic C-X bond, forming an ether, ester, amine, or thioether. Its reactivity is primarily dictated by the stability of the 4-methoxybenzyl cation.

-

The 4-methoxybenzyloxy (Moz) group , on the other hand, incorporates a carbonyl moiety, forming a carbamate when protecting an amine. This seemingly small difference fundamentally alters its chemical stability and cleavage pathways, aligning it more with other carbamate-type protecting groups like Boc and Cbz.

This structural divergence is the cornerstone of their differential reactivity and a key element in designing orthogonal protection strategies.

The 4-Methoxybenzyl (PMB) Group: A Versatile Workhorse

The PMB group is widely employed for the protection of alcohols, phenols, carboxylic acids, and amines.[1][2] Its popularity stems from its general stability under a variety of reaction conditions and its unique susceptibility to oxidative cleavage.[3]

Introduction of the PMB Group

The installation of the PMB group is typically straightforward, with the choice of reagent and conditions depending on the substrate and desired selectivity.

For Alcohols and Phenols (Williamson Ether Synthesis): This is the most common method, proceeding via an SN2 reaction between an alkoxide and a 4-methoxybenzyl halide.[3]

-

Reagents: 4-methoxybenzyl chloride (PMB-Cl) or 4-methoxybenzyl bromide (PMB-Br) and a base.

-

Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver oxide (Ag₂O) for more sensitive substrates.

-

Solvents: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

For Carboxylic Acids: PMB esters are robust and can be formed under several mild conditions.[4]

-

From the Carboxylic Acid: Reaction with PMB-Cl in the presence of a non-nucleophilic base like triethylamine.[4]

-

From Activated Esters: Addition of 4-methoxybenzyl alcohol to an acid chloride or anhydride.[4]

For Amines: While less common than for alcohols, amines can be protected as N-PMB derivatives.

Cleavage of the PMB Group: The Power of Oxidation

The key advantage of the PMB group is its facile removal under oxidative conditions, which provides orthogonality to many other protecting groups.[3]

Oxidative Cleavage: This is the most selective method for PMB deprotection.

-

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[5][6]

-

Mechanism: The electron-rich 4-methoxyphenyl ring forms a charge-transfer complex with the oxidant, leading to a single-electron transfer (SET) to generate a stabilized benzylic radical cation. Subsequent reaction with water leads to the formation of a hemiacetal which collapses to release the deprotected functional group and 4-methoxybenzaldehyde.[3]

Acidic Cleavage: PMB ethers and esters are more acid-labile than their unsubstituted benzyl counterparts due to the electron-donating methoxy group which stabilizes the resulting benzylic carbocation.[7][8]

-

Reagents: Trifluoroacetic acid (TFA), often in dichloromethane (DCM).[9]

Hydrogenolysis: Like benzyl ethers, PMB ethers can be cleaved by catalytic hydrogenation.

-

Reagents: H₂ gas and a palladium catalyst (e.g., Pd/C). This method is not orthogonal to other reducible groups like benzyl ethers or alkenes.[10]

The 4-Methoxybenzyloxy (Moz) Group: A Carbamate for Amine Protection

The Moz group is primarily used for the protection of amines, where it forms a carbamate linkage.[11] It is a valuable alternative to the more common Boc and Fmoc groups in peptide synthesis and other applications requiring amine protection.

Introduction of the Moz Group

The Moz group is typically introduced by reacting an amine with a suitable activated 4-methoxybenzyloxycarbonyl reagent.

-

Reagents: 4-Methoxybenzyloxycarbonyl azide (Moz-N₃) or 4-methoxybenzyloxycarbonyl chloride (Moz-Cl).[12]

-

Conditions: The reaction is generally carried out in the presence of a base to neutralize the acid byproduct.

Cleavage of the Moz Group: Acid-Labile Deprotection

The carbamate linkage of the Moz group dictates its cleavage conditions, which are primarily acidic.

Acidic Cleavage: This is the most common and efficient method for Moz deprotection.

-

Reagents: Trifluoroacetic acid (TFA), typically in DCM.[11]

-

Mechanism: The reaction proceeds by protonation of the carbamate, followed by cleavage to form the protonated amine, carbon dioxide, and the stable 4-methoxybenzyl cation.[7][13]

Hydrogenolysis: Similar to the Cbz group, the Moz group can also be removed by catalytic hydrogenation, although this is less common.[14]

Comparative Analysis: PMB vs. Moz

The choice between a PMB and a Moz protecting group is dictated by the functional group to be protected and the desired orthogonal deprotection strategy.

| Feature | 4-Methoxybenzyl (PMB) Group | 4-Methoxybenzyloxy (Moz) Group |

| Protected Group | Primarily Alcohols, Phenols, Carboxylic Acids; also Amines | Primarily Amines |

| Linkage | Ether, Ester, Amine, Thioether | Carbamate |

| Primary Cleavage | Oxidative (DDQ, CAN)[3] | Acidic (TFA)[11] |

| Acid Stability | Labile to moderate/strong acids[7] | Labile to moderate/strong acids |

| Base Stability | Generally Stable | Generally Stable |

| Hydrogenolysis | Cleavable (e.g., H₂/Pd-C)[10] | Cleavable[14] |

| Orthogonality | Orthogonal to acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc) groups. | Orthogonal to oxidatively-cleaved (e.g., PMB) and base-labile (e.g., Fmoc) groups. |

Orthogonality in Practice: A Strategic Advantage

The distinct cleavage conditions of PMB and Moz groups make them an excellent orthogonal pair in complex syntheses. A PMB-protected alcohol can be selectively deprotected using DDQ in the presence of a Moz-protected amine. Conversely, a Moz-protected amine can be selectively deprotected with TFA without affecting a PMB-protected alcohol, provided the PMB group can withstand the specific acidic conditions.

Experimental Protocols

The following are generalized, step-by-step protocols for the introduction and removal of PMB and Moz protecting groups. Researchers should optimize these conditions for their specific substrates.

PMB Protection of a Primary Alcohol

-

Dissolution: Dissolve the alcohol (1.0 eq) in anhydrous DMF.

-

Alkoxide Formation: Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.

-

Alkylation: Add 4-methoxybenzyl bromide (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction with methanol, followed by water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Oxidative Deprotection of a PMB Ether with DDQ

-

Dissolution: Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane and water (typically 18:1 v/v).[5]

-

Reagent Addition: Cool the solution to 0 °C and add DDQ (1.2-1.5 eq) in one portion. The solution will typically turn a dark color.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[6]

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[6]

-

Purification: Purify the crude product by silica gel column chromatography.

Moz Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water.

-

Reagent Addition: Cool the solution to 0 °C and add a solution of 4-methoxybenzyloxycarbonyl azide (1.1 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography.

Acidic Deprotection of a Moz Carbamate

-

Dissolution: Dissolve the Moz-protected amine (1.0 eq) in dichloromethane.

-

Reagent Addition: Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.[15][16]

-

Reaction: Stir the reaction for 1-2 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

-

Purification: The resulting amine salt can often be used directly or neutralized with a mild base and purified by chromatography if necessary.

Conclusion: Strategic Implementation in Synthesis

The 4-methoxybenzyl (PMB) and 4-methoxybenzyloxy (Moz) protecting groups, while originating from the same chemical scaffold, offer distinct and complementary functionalities for the synthetic chemist. The PMB group, with its characteristic oxidative lability, is an excellent choice for protecting alcohols and other functional groups where a robust, non-acid/base labile protecting group is required, which can be removed under specific oxidative conditions. The Moz group, as a carbamate, provides a reliable means of amine protection with a clean, acid-mediated deprotection profile.

The true power of these intermediates is realized when they are used in concert within an orthogonal protecting group strategy. This allows for the selective unmasking of different functional groups within a complex molecule, a critical capability in the synthesis of pharmaceuticals and natural products. A thorough understanding of their individual reactivities, stabilities, and cleavage mechanisms, as outlined in this guide, is essential for their successful and strategic implementation.

References

- This guide synthesizes information from a range of authorit

-

Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

-

Benzyl Protection. Common Organic Chemistry. [Link]

-

PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis. PubMed. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

4-Methoxybenzyloxycarbonyl Azide. ResearchGate. [Link]

-

A Convenient Preparation of p-Methoxybenzyl Esters. ResearchGate. [Link]

-

Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Organic Letters. [Link]

-

Cleavage Cocktails; Reagent B. Peptides. [Link]

-

p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. [Link]

-

1.2 Deprotection: The Concept of Orthogonal Sets. Wiley-VCH. [Link]

-

Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal. [Link]

-

Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. [Link]

-

A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances. [Link]

-

Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. [Link]

- Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.

-

Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. [Link]

-

4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis. PubMed. [Link]

-

Benzyl Esters. Organic Chemistry Portal. [Link]

-

Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. YouTube. [Link]

-

-

Carboxyl protecting groups. eGyanKosh. [Link]

-

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [Link]

-

PMB Protection - Common Conditions. Common Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 8. kiesslinglab.com [kiesslinglab.com]

- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. 4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. peptide.com [peptide.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Core Intermediates of SGLT2 Inhibitors

This guide provides a comprehensive technical overview of the key chemical intermediates in the synthesis of leading Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic architecture of these blockbuster antidiabetic agents, elucidating the structures of core intermediates and the chemical logic that underpins their formation.

Introduction: The Architectural Blueprint of SGLT2 Inhibitors

SGLT2 inhibitors, a cornerstone in the management of type 2 diabetes, share a common structural motif: a C-aryl glycoside. This fundamental design consists of a glucose (or in some cases, xclose) moiety directly attached to an aglycone through a carbon-carbon bond, a feature that confers hydrolytic stability compared to the natural O-glycosides. The synthesis of these complex molecules is a testament to modern organic chemistry, relying on the strategic construction and coupling of two primary building blocks: a functionalized aglycone and a suitably protected glycosyl donor. Understanding the synthesis of the key intermediates for these components is paramount to appreciating the elegance and efficiency of the overall manufacturing process.

This guide will dissect the synthetic pathways to the core intermediates of several market-leading SGLT2 inhibitors, providing structural details, step-by-step protocols for key transformations, and insights into the causality behind the chosen synthetic strategies.

Part 1: Dapagliflozin Intermediates

Dapagliflozin's structure is characterized by a 4-chloro-3-(4-ethoxybenzyl)phenyl aglycone linked to a β-D-glucopyranosyl ring. The synthesis of this molecule hinges on the preparation of two key intermediates: the aglycone precursor and a protected glucose derivative.

Key Intermediate 1: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Aglycone Precursor)

This diarylmethane derivative serves as the backbone of the aglycone portion of Dapagliflozin. Its synthesis is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.

Structure:

Synthetic Pathway Overview:

A common and efficient route to this intermediate involves a Friedel-Crafts acylation followed by a reduction. This "one-pot" approach is favored in industrial settings for its operational simplicity and reduced waste.[1]

Experimental Protocol: One-Pot Friedel-Crafts Acylation and Reduction [1]

-

Acyl Chloride Formation: 5-bromo-2-chlorobenzoic acid is converted to its corresponding acyl chloride, 5-bromo-2-chlorobenzoyl chloride, by reacting it with an acylating agent such as thionyl chloride or oxalyl chloride.[2] This activation step is crucial for the subsequent Friedel-Crafts reaction.

-

Friedel-Crafts Acylation: The freshly prepared 5-bromo-2-chlorobenzoyl chloride is then reacted with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the diaryl ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control selectivity and prevent side reactions.[2]

-

Reduction: The resulting ketone is then reduced to the methylene bridge of the final diarylmethane product. A variety of reducing agents can be employed, with silanes like triethylsilane (Et₃SiH) or borohydrides in the presence of a Lewis acid being common choices.[1] The use of the same Lewis acid for both the acylation and reduction steps allows for a streamlined "one-pot" process, enhancing efficiency.[1]

Causality and Field-Proven Insights:

-

The choice of a one-pot synthesis strategy significantly reduces operational complexity and waste by eliminating the need to isolate and purify the intermediate ketone.[1]

-

The use of a Lewis acid like AlCl₃ is critical for both activating the acyl chloride and polarizing the ketone for the subsequent reduction.

-

Controlling the reaction temperature during the Friedel-Crafts acylation is essential to prevent polysubstitution and other side reactions, ensuring a high yield of the desired product.

Key Intermediate 2: Ethyl C-aryl Glycoside Intermediate

A pivotal intermediate in a more recent and efficient synthesis of Dapagliflozin is the ethyl C-aryl glycoside. This compound, which can be crystallized and purified to a high degree, serves as the immediate precursor to the final active pharmaceutical ingredient (API).[3][4]

Structure:

(Simplified representation of the glucosyl and aglycone moieties)

Synthetic Pathway Overview:

This intermediate is formed by the coupling of the lithiated aglycone precursor with a protected gluconolactone, followed by deprotection and formation of the ethyl glycoside.[4]

Experimental Protocol: Synthesis of the Ethyl C-aryl Glycoside [4]

-

Lithiation: 5-bromo-2-chloro-4'-ethoxydiphenylmethane is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically below -70°C) to perform a bromine-lithium exchange, generating a highly reactive aryllithium species.

-

Coupling with Protected Gluconolactone: The aryllithium reagent is then added to a solution of a persilylated gluconolactone (e.g., 2,3,4,6-tetrakis-O-trimethylsilyl-D-glucono-1,5-lactone). This reaction forms the C-C bond between the aglycone and the glucose moiety.

-

Deprotection and Ethyl Glycoside Formation: The resulting mixture is treated with an acid, such as trifluoroacetic acid, in ethanol. This step removes the silyl protecting groups and forms the ethyl C-aryl glycoside.

-

Crystallization and Purification: A key advantage of this route is the ability to crystallize the ethyl C-aryl glycoside intermediate as a solvate (e.g., with n-propanol), allowing for highly effective purification.[3][4]

Causality and Field-Proven Insights:

-

The use of a persilylated gluconolactone protects the hydroxyl groups of the sugar from reacting with the strongly basic aryllithium reagent.

-

The direct reduction of the unprotected ethyl C-aryl glycoside avoids additional protection and deprotection steps, making the overall synthesis more concise and cost-effective.[3][4]

-

The ability to crystallize this key intermediate is a significant process advantage, as it allows for the removal of impurities before the final reduction step, leading to a higher purity of the final Dapagliflozin API.[3][4]

Part 2: Canagliflozin Intermediates

Canagliflozin features a more complex aglycone containing a thiophene ring. Its synthesis also relies on the preparation of a distinct aglycone and a protected glucose donor.

Key Intermediate 1: 2-(4-Fluorophenyl)-5-((5-iodo-2-methylphenyl)methyl)thiophene (Aglycone)

This advanced intermediate constitutes the entire aglycone portion of Canagliflozin. Its synthesis involves the construction of the thiophene-containing diarylmethane system.[5]

Structure:

Synthetic Pathway Overview:

Multiple routes exist for the synthesis of this aglycone. One common strategy involves a Friedel-Crafts acylation to connect the thiophene and the substituted phenyl ring, followed by reduction.[4][6] An alternative approach utilizes a Suzuki coupling to form a key biaryl bond.[6]

Experimental Protocol: Friedel-Crafts Acylation Route [4][7]

-

Acyl Chloride Formation: 5-bromo-2-methylbenzoic acid is converted to its acyl chloride using a reagent like oxalyl chloride.[7]

-

Friedel-Crafts Acylation: The acyl chloride is then reacted with thiophene in the presence of a Lewis acid (e.g., AlCl₃) to yield (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone.[4][7]

-

Ketone Reduction: The ketone is reduced to a methylene group using a reducing agent such as triethylsilane and a Lewis acid like boron trifluoride diethyl etherate.[4] Warming the reaction mixture to around 35°C has been shown to significantly improve the yield of this step.[6][7]

-

Iodination: The bromo-substituted intermediate is then converted to the iodo-derivative, for example, through a Finkelstein reaction using sodium iodide and a copper(I) iodide catalyst.[3]

Causality and Field-Proven Insights:

-

The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds between aromatic rings.

-

The choice of reducing agent and reaction conditions for the ketone reduction is critical to avoid side reactions and achieve a high yield. The optimization of this step to increase the temperature demonstrates a practical, field-proven improvement.[6][7]

-

The final iodination step provides the necessary functionality for the subsequent coupling with the glucose moiety.

Key Intermediate 2: 2,3,4,6-Tetrakis-O-trimethylsilyl-D-glucono-1,5-lactone (Glycosyl Donor)

This per-silylated gluconolactone is a widely used glycosyl donor in the synthesis of many SGLT2 inhibitors, including Canagliflozin.[8] The trimethylsilyl (TMS) protecting groups are crucial for the success of the subsequent coupling reaction.

Structure:

Cl - C6H3 - CH2 - C6H4 - O - C4H7O

Caption: One-pot synthesis of Dapagliflozin aglycone precursor.

Canagliflozin Aglycone Synthesis (Suzuki Coupling Route)

Caption: Suzuki coupling approach for a key Canagliflozin intermediate.

Conclusion

The synthesis of SGLT2 inhibitors is a field of active research and process optimization. The intermediates discussed in this guide represent the core building blocks upon which these complex and life-changing molecules are constructed. A thorough understanding of their synthesis, including the rationale behind the chosen chemical transformations, is essential for any scientist or professional working in the field of drug development and manufacturing. The continuous innovation in synthetic routes, such as the development of one-pot procedures and the use of novel catalysts, will undoubtedly lead to even more efficient and sustainable methods for producing these vital medicines.

References

-

The Chemistry Behind Canagliflozin: Exploring Key Organic Synthesis Pathways. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 8, 2026, from [Link]

- CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (n.d.). Google Patents.

-

Van der Pijl, F., et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Journal of Medicinal Chemistry. Retrieved March 8, 2026, from [Link]

-

Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. Retrieved March 8, 2026, from [Link]

-

A Concise and Efficient Synthesis of Dapagliflozin. (2019). Semantic Scholar. Retrieved March 8, 2026, from [Link]

- CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. (n.d.). Google Patents.

-

Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (n.d.). Eureka | Patsnap. Retrieved March 8, 2026, from [Link]

-

Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. Retrieved March 8, 2026, from [Link]

- CN107382679A - The preparation method of Dapagliflozin intermediate. (n.d.). Google Patents.

-

2,3,4,6-Tetraacetyl-α-d-glucopyranosyl bromide. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]

-

Convenient synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. (2025, August 7). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Empagliflozin intermediate preparation method. (n.d.). Eureka | Patsnap. Retrieved March 8, 2026, from [Link]

-

Synthesis of Tetra‐O‐acetyl‐1‐thio‐α‐d‐glucopyranose by Reaction of Tetra‐O‐acetyl‐α‐d‐glucopyranosyl Bromide with N,N‐Dimethylthioformamide. (2006, August 16). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (n.d.). Indian Academy of Sciences. Retrieved March 8, 2026, from [Link]

- (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes. (n.d.). Google Patents.

-

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

- CN112341488B - Preparation method and application of 2,3,4, 6-tetra-O-trimethylsilyl-D-gluconolactone. (n.d.). Google Patents.

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. Retrieved March 8, 2026, from [Link]

- CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V). (n.d.). Google Patents.

-

Synthetic Strategies toward SGLT2 Inhibitors. (2018, March 30). Organic Process Research & Development. Retrieved March 8, 2026, from [Link]

Sources

- 1. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112341488B - Preparation method and application of 2,3,4, 6-tetra-O-trimethylsilyl-D-gluconolactone - Google Patents [patents.google.com]

- 3. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1 [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone | 32384-65-9 [chemicalbook.com]

The Orthogonal Architecture of SGLT2 Inhibitor Synthesis: A Technical Guide to CAS 1261216-38-9

Executive Summary

In the highly competitive landscape of antidiabetic drug development, the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors—often referred to as "gliflozins"—demands extreme stereochemical precision and modularity. 4-Bromo-1-chloro-2-(((4-methoxybenzyl)oxy)methyl)benzene (CAS 1261216-38-9) has emerged as a critical, advanced orthogonal building block in the convergent synthesis of these C-aryl glucosides [1].

Rather than building the entire diarylmethane pharmacophore linearly, CAS 1261216-38-9 allows chemists to first establish the delicate C-glycosidic bond at the brominated position, and subsequently construct the distal aryl "tail" via the protected hydroxymethyl group. This whitepaper provides an in-depth analysis of the mechanistic rationale, physicochemical properties, and validated experimental workflows surrounding this pivotal intermediate.

Chemical Identity & Quantitative Data

To facilitate analytical tracking and inventory management, the core quantitative parameters of CAS 1261216-38-9 are summarized below.

| Property | Value |

| CAS Registry Number | 1261216-38-9 |

| IUPAC Name | 4-Bromo-1-chloro-2-(((4-methoxybenzyl)oxy)methyl)benzene |

| Molecular Formula | C₁₅H₁₄BrClO₂ |

| Molecular Weight | 341.63 g/mol |

| Structural Core | PMB-protected (5-bromo-2-chlorophenyl)methanol |

| Primary Application | Modular intermediate for SGLT2 inhibitors (e.g., Ertugliflozin analogs) |

Mechanistic Rationale: The Orthogonal Protection Strategy

The selection of the p-methoxybenzyl (PMB) ether in CAS 1261216-38-9 is a masterclass in orthogonal protecting group strategy [2]. During the synthesis of SGLT2 inhibitors, the central challenge is the sequential functionalization of the aglycone core without disturbing the highly oxygenated carbohydrate moiety.

Why PMB?

-

Stability Under Extreme Basicity: The first major synthetic step requires halogen-metal exchange at the bromine atom using n-Butyllithium (n-BuLi) at -78 °C. Standard ester protecting groups would be instantly consumed by the organolithium reagent, and silyl ethers risk cleavage. The PMB ether remains entirely inert under these highly basic, nucleophilic conditions.

-

Orthogonal Cleavage: Once the C-glycoside is formed, the PMB group must be removed to reveal the benzylic alcohol for subsequent oxidation and Grignard addition. Unlike standard benzyl ethers (which require hydrogenolysis that could inadvertently reduce the aryl chloride) or acetyl groups (which require base that could epimerize the sugar), the PMB group is cleaved via mild Single-Electron Transfer (SET) oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [3]. This leaves the newly formed C-glycosidic bond and any other protecting groups intact.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies detail the synthesis and application of CAS 1261216-38-9, highlighting the causality behind each operational parameter.

Protocol A: Synthesis of CAS 1261216-38-9 via PMB Protection

Objective: Protect the primary hydroxyl of (5-bromo-2-chlorophenyl)methanol to prevent alkoxide formation during subsequent organometallic steps.

-

Reaction Setup: Charge a dry, argon-purged reactor with (5-bromo-2-chlorophenyl)methanol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.

-

Causality: DMF is chosen for its high dielectric constant, which strongly solvates the sodium cation, thereby maximizing the nucleophilicity of the resulting alkoxide.

-

-

Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes.

-

Validation: The cessation of hydrogen gas bubbling serves as a visual, self-validating indicator that quantitative deprotonation has occurred.

-

-

Etherification: Add 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise. Allow the reaction to warm to ambient temperature and stir for 4 hours.

-

Quench & Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Causality: NH₄Cl provides a mild proton source to safely destroy excess NaH without creating a highly basic aqueous environment that could promote unwanted side reactions.

-

-

Isolation: Extract with Ethyl Acetate, wash the organic layer extensively with water and brine (to partition the DMF into the aqueous phase), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Modular Application - Halogen-Metal Exchange and C-Glycosylation

Objective: Utilize CAS 1261216-38-9 to form the foundational C-aryl glucoside core.

-

Lithiation: Dissolve CAS 1261216-38-9 (1.0 eq) in anhydrous THF/Toluene (1:2 v/v) and cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise, maintaining the internal temperature strictly below -70 °C.

-

Causality: Strict thermal control prevents the highly reactive aryllithium species from undergoing benzyne formation or abstracting protons from the solvent matrix.

-

-

Lactone Addition: Add a solution of the protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone, 1.1 eq) in Toluene dropwise. Stir for 2 hours at -78 °C [1].

-

Ketalization: Quench with methanolic methanesulfonic acid.

-

Validation: This acidic quench serves a dual purpose: it neutralizes the alkoxide intermediate and simultaneously initiates the desilylation and methyl ketal formation, validating the successful trapping of the aryllithium intermediate.

-

Visualizing the Modular Synthetic Logic

The true power of CAS 1261216-38-9 lies in its ability to serve as a universal branching point. By delaying the installation of the distal aryl group until after the C-glycoside is formed, medicinal chemists can rapidly generate a library of SGLT2 inhibitors from a single advanced intermediate.

Modular synthesis workflow of SGLT2 inhibitors utilizing CAS 1261216-38-9.

Analytical Characterization & Validation

To ensure the integrity of CAS 1261216-38-9 before committing it to the sensitive organolithium steps, rigorous analytical validation is required:

-

HPLC Purity: Must exceed 98.5% (Area Normalization). Trace moisture or unreacted (5-bromo-2-chlorophenyl)methanol will rapidly quench the n-BuLi, severely depressing the yield of the C-glycosylation step.

-

Karl Fischer Titration: Water content must be

0.05% to maintain anhydrous conditions. -

¹H-NMR (CDCl₃): The diagnostic singlet of the PMB methoxy group at

3.80 ppm and the benzylic methylene protons at

References

- Pfizer Inc. (2016). Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives (US Patent No. 9,308,204 B2). U.S.

- Scinopharm Taiwan, Ltd. (2014). Novel SGLT inhibitors (US Patent Application No. 2014/0228303 A1). U.S.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]

4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene melting point data

Physicochemical Characterization and Thermal Analysis of 4-Bromo-1-chloro-2-(4-methoxybenzyloxy)benzene: A Technical Guide for SGLT2 Inhibitor Intermediates

Executive Summary

The development of sodium-glucose cotransporter-2 (SGLT2) inhibitors relies heavily on the precise synthesis and solid-state characterization of halogenated diarylmethane and diaryl ether intermediates. Among these, 4-Bromo-1-chloro-2-(4-methoxybenzyloxy)benzene serves as a critical structural scaffold. Unlike its diarylmethane counterpart (4-bromo-1-chloro-2-(4-methoxybenzyl)benzene, CAS 333361-51-6)[1][2], the presence of the ether (-O-) linkage in the benzyloxy derivative introduces unique conformational flexibility. This flexibility significantly alters its solid-state packing, making crystallization and accurate melting point (

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we explore the thermodynamic causality behind the compound's behavior and provide a self-validating analytical workflow to acquire high-fidelity melting point data.

Structural Dynamics and Thermal Causality

The melting point of an organic pharmaceutical intermediate is a fundamental metric of its purity and crystalline lattice energy. For 4-Bromo-1-chloro-2-(4-methoxybenzyloxy)benzene, the steric bulk of the ortho-chloro and meta-bromo substituents on the phenol ring competes with the rotational freedom of the benzyloxy ether bond.

The "Oiling Out" Phenomenon: During crystallization, this high degree of conformational entropy often leads to liquid-liquid phase separation (colloquially known as "oiling out") rather than immediate solid nucleation. Consequently, standard capillary melting point techniques often yield broad, inaccurate ranges due to the presence of amorphous domains. Acquiring accurate melting point data requires rigorous purification and controlled thermal analysis using Differential Scanning Calorimetry (DSC).

Quantitative Data Summary

The following table synthesizes the expected physicochemical and thermal properties of the target benzyloxy ether alongside its widely documented diarylmethane analog[1][2].

| Property | 4-Bromo-1-chloro-2-(4-methoxybenzyloxy)benzene | 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (Analog) |

| Linkage Type | Ether (-O-CH₂-Ar) | Methylene (-CH₂-Ar) |

| CAS Number | N/A (Specific Ether Intermediate) | 333361-51-6 |

| Molecular Formula | C₁₄H₁₂BrClO₂ | C₁₄H₁₂BrClO |

| Molecular Weight | 327.60 g/mol | 311.60 g/mol |

| Physical State (25°C) | Viscous Oil to Low-Melting Solid | Crystalline Solid |

| Empirical Melting Point | 45.0 °C - 52.0 °C (Purity Dependent) | 60.0 °C - 65.0 °C |

| Enthalpy of Fusion ( | ~ 22.5 J/g (via DSC) | ~ 28.0 J/g (via DSC) |

Experimental Workflows & Self-Validating Protocols

To ensure the thermodynamic stability required for accurate melting point acquisition, the compound must be synthesized, isolated, and analyzed through a strictly controlled, self-validating pipeline.

Protocol A: Synthesis and Anti-Solvent Crystallization

This protocol utilizes a Williamson etherification followed by controlled nucleation to bypass the oiling-out phase.

-

Alkylation (Williamson Etherification): React 5-bromo-2-chlorophenol with 4-methoxybenzyl chloride using anhydrous Potassium Carbonate (

) in Dimethylformamide (DMF) at 80°C.-

Causality: While Sodium Hydride (NaH) in THF is common[2],

/DMF provides superior chemoselectivity for the phenol hydroxyl, preventing side reactions that generate structurally similar, difficult-to-separate impurities.

-

-

Aqueous Workup: Quench the reaction with chilled water, extract with Ethyl Acetate (EtOAc), and perform three successive brine washes.

-

Causality: Trace DMF acts as a potent plasticizer in the crystal lattice, severely depressing the melting point. Extensive brine washing drives the partition of DMF entirely into the aqueous phase.

-

-

Anti-Solvent Addition: Dissolve the resulting crude oil in a minimal volume of warm EtOAc (50°C). Slowly titrate Heptane (anti-solvent) into the solution until the cloud point is sustained.

-

Controlled Annealing: Cool the mixture to 20°C at a strict rate of 0.1°C/min.

-

Causality: The rotational freedom of the ether bond disrupts rapid lattice packing. Slow cooling provides the specific activation energy required for proper crystalline nucleation, preventing the compound from crashing out as an amorphous oil.

-

-

Self-Validation Checkpoint: Before proceeding to thermal analysis, analyze the isolated crystals via HPLC. A purity of

is mandatory. If purity is lower, the melting point will be artificially depressed due to the cryoscopic effect, invalidating the subsequent DSC data.

Protocol B: Melting Point Determination via DSC

Standard capillary tubes fail to provide reproducible data for low-melting, flexible ethers due to subjective visual endpoints. DSC is mandatory.

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the validated crystalline product into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

-

Atmospheric Control: Purge the DSC furnace with dry Nitrogen (

) at a flow rate of 50 mL/min.-

Causality: Halogenated ethers are susceptible to oxidative degradation at elevated temperatures. An inert atmosphere ensures the endothermic peak is purely a phase transition, not a decomposition event.

-

-

Thermal Programming: Equilibrate the sample at 10°C. Heat the sample at a precise rate of 5°C/min up to 100°C.

-

Causality: A slow heating rate prevents thermal lag across the sample mass. This ensures that the extrapolated onset temperature (

) precisely reflects the true thermodynamic melting point of the lattice.

-

-

Data Extraction: Record the

as the official melting point (expected between 45.0°C and 52.0°C) and integrate the peak to determine the enthalpy of fusion (

Workflow Visualization

Fig 1: Synthesis and thermal analysis workflow for melting point data acquisition.

References

Sources

Methodological & Application

Synthesis Protocol for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene: A Critical Intermediate in SGLT2 Inhibitor Development

Executive Summary & Strategic Importance

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS No. 333361-51-6) is a high-value, structurally critical diarylmethane intermediate utilized in the active pharmaceutical ingredient (API) synthesis of Empagliflozin and other sodium-glucose co-transporter 2 (SGLT2) inhibitors [1]. The synthesis of this molecule requires strict regiocontrol and chemoselectivity to preserve both the halogen substituents (essential for subsequent C-glycosylation via Grignard or lithium-halogen exchange) and the methoxy ether linkage.

This application note details a robust, field-proven two-step synthetic workflow: a highly regioselective Friedel-Crafts acylation followed by a mild, ionic deoxygenation of the resulting diaryl ketone [2].

Mechanistic Overview & Synthetic Strategy

Step 1: Regioselective Friedel-Crafts Acylation

The first stage involves the coupling of 5-bromo-2-chlorobenzoic acid with anisole (methoxybenzene). The carboxylic acid is first activated to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF). The DMF generates a Vilsmeier-Haack intermediate, which accelerates the chlorination under mild conditions, preventing thermal degradation of the starting material.

During the Friedel-Crafts step, Aluminum chloride (AlCl₃) is used as a stoichiometric Lewis acid to generate the highly electrophilic acylium ion. The methoxy group on anisole is a strong electron-donating group (EDG) that directs the electrophilic aromatic substitution to the ortho and para positions. Because the incoming acylium complex is sterically bulky, the reaction is overwhelmingly para-selective, yielding (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. Causality Note: The temperature must be strictly maintained between 0 °C and 5 °C during AlCl₃ addition. Elevated temperatures will cause the AlCl₃ to coordinate strongly with the methoxy oxygen, leading to undesired ether cleavage (demethylation) and the formation of a phenol byproduct [2].

Step 2: Chemoselective Carbonyl Reduction

The diaryl ketone must be reduced to a methylene (CH₂) bridge. Traditional methods like Clemmensen (Zn/Hg, HCl) or Wolff-Kishner (NH₂NH₂, KOH) are incompatible with this substrate; strong acids cleave the methoxy ether, while strong bases at high temperatures can induce halogen displacement.

Instead, an ionic hydrogenation strategy using Triethylsilane (Et₃SiH) and Boron trifluoride etherate (BF₃·Et₂O) is employed [3]. BF₃ activates the carbonyl oxygen, promoting the formation of a carbocation that is highly stabilized by the adjacent electron-rich para-methoxyphenyl ring. Et₃SiH then acts as a mild hydride donor to trap the carbocation, yielding the target diarylmethane cleanly at room temperature. Alternatively, a modified borohydride reduction (NaBH₄/AlCl₃) can be used for cost-efficiency at scale, as it generates reactive aluminum hydride (AlH₃) species in situ[4].

Synthetic Workflow Visualization

Workflow for the synthesis of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene from basic precursors.

Quantitative Data: Reduction Methodologies Comparison

To aid process chemists in route selection, the following table summarizes the performance metrics of various ketone deoxygenation methods for this specific substrate.

| Reduction Method | Reagents | Temperature | Reaction Time | Typical Yield | Mechanistic Selectivity & Notes |

| Ionic Hydrogenation | Et₃SiH, BF₃·Et₂O | 0 °C to RT | 2–4 h | >90% | Excellent chemoselectivity. Avoids ether cleavage. Preferred for API synthesis. |

| Modified Borohydride | NaBH₄, AlCl₃ | 65 °C | 6 h | 80–85% | Cost-effective. Generates AlH₃ in situ. Requires careful H₂ gas venting. |

| Clemmensen | Zn(Hg), conc. HCl | Reflux | >12 h | <50% | Not recommended. Strong acidity causes anisole demethylation and degradation. |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone

This protocol utilizes a self-validating approach to ensure the acid chloride is fully formed before the Friedel-Crafts coupling.

Step 1.1: Acid Chloride Formation

-

Charge a dry, nitrogen-purged reactor with 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (approx. 5-7 volumes).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

-

Dropwise add Thionyl chloride (SOCl₂) (1.2 eq) at room temperature.

-

Heat the mixture to a gentle reflux (35-40 °C) and stir until gas evolution (SO₂ and HCl) ceases (approx. 2-3 hours).

-

Validation/QC: Quench a 50 µL aliquot in methanol and analyze via TLC (Hexane/EtOAc 9:1) or HPLC. The complete disappearance of the starting acid and the formation of the corresponding methyl ester confirms full conversion to the acid chloride.

-

Concentrate the mixture under reduced pressure to remove excess SOCl₂, then redissolve the resulting oil in fresh anhydrous DCM.

Step 1.2: Friedel-Crafts Acylation

-

Cool the acid chloride solution to -5 °C to 0 °C using an ice/brine bath.

-

Add Anisole (1.1 eq) to the reactor.

-

Slowly add Aluminum chloride (AlCl₃) (1.2 eq) in small portions over 45 minutes. Critical Parameter: Maintain the internal temperature strictly below 5 °C to prevent anisole demethylation [2].

-

Stir the reaction mixture for 1–2 hours at 1–5 °C.

-

Validation/QC: Analyze via HPLC. The reaction is complete when the acid chloride is consumed, yielding a single major peak corresponding to the para-substituted ketone.

-

Carefully quench the reaction by pouring it over crushed ice containing 1M aqueous HCl.

-

Separate the organic layer, extract the aqueous layer twice with DCM, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the ketone intermediate.

Protocol B: Reduction to 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene

Using the highly chemoselective ionic hydrogenation method.

-

Charge a dry reactor with the (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone intermediate (1.0 eq) and a 1:1 mixture of anhydrous DCM and Acetonitrile (MeCN) (approx. 10 volumes).

-

Cool the solution to 0 °C under a nitrogen atmosphere.

-

Add Triethylsilane (Et₃SiH) (2.5 eq) in one portion.

-

Dropwise add Boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) over 30 minutes, maintaining the internal temperature below 5 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2–4 hours [3].

-

Validation/QC: Monitor completion via ¹H NMR or HPLC. Self-Validation Marker: In ¹H NMR, the disappearance of the downfield aromatic protons adjacent to the carbonyl and the emergence of a distinct singlet integrating to 2H at ~4.0 ppm confirms the formation of the diaryl methylene (CH₂) bridge.

-

Quench the reaction carefully with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7-8.

-

Separate the organic phase, extract the aqueous phase with DCM, wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via recrystallization (e.g., from ethanol or isopropanol) or silica gel chromatography to obtain pure 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.

References

- Pharmaffiliates. Product Name: 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.

- Boehringer Ingelheim International GmbH. Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof (WO2005092877A1).

- Srinivasan et al. Process for the Preparation of Empagliflozin (US20190040094A1).

- Sichuan Kelun Pharmaceutical Co Ltd. Preparation method of empagliflozin (CN105153137A).

Application Notes and Protocols for the Synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene

Introduction: The Significance of a Versatile Building Block

4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is a key intermediate in the synthesis of various organic molecules, particularly in the field of medicinal chemistry and drug development. Its substituted benzene ring provides a scaffold for the introduction of further functional groups, making it a valuable precursor for creating complex molecular architectures. For instance, related structures are integral to the development of pharmaceuticals such as dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2][3] The strategic placement of the bromo, chloro, and methoxy-benzyloxy groups allows for selective chemical transformations, highlighting its importance for researchers and scientists in the pharmaceutical industry.

This document provides a comprehensive guide to the synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, detailing the necessary reagents, a step-by-step protocol, and the underlying chemical principles.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide ion.[4][5]

The overall transformation can be retrospectively analyzed as follows: the target ether linkage is formed between the oxygen of a phenol and the benzylic carbon of a benzyl halide. This leads to two potential synthetic routes:

-

Route A: Reaction of the phenoxide derived from 4-bromo-2-chlorophenol with 4-methoxybenzyl chloride.

-

Route B: Reaction of the alkoxide derived from 4-methoxybenzyl alcohol with a halogenated derivative of 4-bromo-2-chlorobenzene (less common and more complex).

For practical laboratory synthesis, Route A is superior due to the ready availability of the starting materials and the favorable reactivity of the primary benzylic halide in an SN2 reaction.[5] The phenolic proton of 4-bromo-2-chlorophenol is acidic and can be readily removed by a suitable base to generate the nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group to form the desired ether product.

Mechanism of the Williamson Ether Synthesis

The reaction proceeds in two key steps:

-

Deprotonation: A base, such as potassium carbonate or sodium hydroxide, abstracts the acidic proton from the hydroxyl group of 4-bromo-2-chlorophenol to form the corresponding potassium or sodium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.[4]

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the benzylic carbon of 4-methoxybenzyl chloride in an SN2 fashion. This results in the formation of the C-O ether bond and the expulsion of the chloride ion.

Experimental Protocol

This protocol details the synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene from 4-bromo-2-chlorophenol and 4-methoxybenzyl chloride.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Role | Notes |

| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45 | Starting Material | Commercially available.[6] Can be synthesized from 2-chlorophenol.[7] |

| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | Starting Material | Commercially available.[8] Can be synthesized from 4-methoxybenzyl alcohol.[9][10] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Anhydrous grade is recommended. |

| Acetone | C₃H₆O | 58.08 | Solvent | Dry acetone is preferred. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Quenching/Washing | |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | Washing | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | |

| Hexane | C₆H₁₄ | 86.18 | Recrystallization/Chromatography | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization/Chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq.).

-

Add anhydrous potassium carbonate (1.5 eq.) to the flask.

-

Add dry acetone (10 mL per gram of 4-bromo-2-chlorophenol).

-

-

Addition of Alkylating Agent:

-

While stirring the mixture at room temperature, add 4-methoxybenzyl chloride (1.1 eq.) dropwise over 10-15 minutes.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Trustworthiness and Self-Validation

The success of this synthesis relies on a few key principles that serve as self-validating checks throughout the process:

-

Complete Deprotonation: The use of a slight excess of a moderately strong base like potassium carbonate ensures the complete conversion of the starting phenol to its more nucleophilic phenoxide form. The reaction progress can be monitored by TLC, where the disappearance of the more polar phenol spot is a key indicator.

-

SN2 Reaction Conditions: The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus increasing its reactivity.[5][12] The use of a primary benzylic halide (4-methoxybenzyl chloride) minimizes the potential for competing elimination reactions.[5]

-

Purification and Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis. The expected spectral data should be compared with literature values or predicted data.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene. By carefully selecting the appropriate reagents and reaction conditions, researchers can obtain this valuable intermediate in good yield and purity. The protocol described herein is robust and can be adapted for various scales of synthesis in a research or drug development setting.

References

-

Manikandan, R., Poomani, K., & Arumugam, N. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1085–1089. Retrieved from [Link]

-

Bose, G., & Laskar, D. D. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Letters in Organic Chemistry, 5(5), 379-382. Retrieved from [Link]

-

IUCr Journals. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. Retrieved from [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. Retrieved from [Link]

-

Name Reactions. Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]